molecular formula C19H19N3O4S B2915644 2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797862-11-3

2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2915644
CAS No.: 1797862-11-3
M. Wt: 385.44
InChI Key: NXQAITSDRKFGEZ-UHFFFAOYSA-N
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Description

2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a multi-component structure comprising a nicotinonitrile moiety linked via an ether bridge to a piperidine ring, which is further functionalized with a 4-acetylphenylsulfonyl group. This specific arrangement of functional groups is often investigated for its potential to interact with various biological targets. Researchers are particularly interested in piperidine derivatives for their diverse bioactive properties. Piperidine and related structures are extensively studied for their potential anticancer effects, as they have been shown to regulate crucial signaling pathways in cancer cells, such as STAT-3, NF-κB, and PI3k/Akt . Furthermore, the structural motifs present in this compound suggest potential research applications as a ligand for receptor binding studies or as a key intermediate in the synthesis of more complex molecules for drug discovery. The presence of the sulfonamide group can contribute to enhanced binding affinity and metabolic stability in analogous compounds. This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14(23)15-4-6-18(7-5-15)27(24,25)22-11-8-17(9-12-22)26-19-16(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQAITSDRKFGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_2O_3S. The synthesis typically involves multi-step organic reactions, including sulfonylation and nitrilation processes. The following table summarizes the key steps in its synthesis:

StepReaction TypeKey ReagentsConditions
1SulfonylationPiperidine, 4-Acetylphenylsulfonyl chlorideBase, solvent at controlled temperature
2NitrilationNicotinonitrileAcid catalyst, reflux conditions
3PurificationCrystallization/ChromatographySolvent-based purification

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 15.625 - 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .

The mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. It is believed to inhibit critical pathways that are essential for bacterial survival and proliferation. The following pathways are notably affected:

  • Inhibition of Protein Synthesis : Disruption of ribosomal function leading to halted protein production.
  • Cell Wall Synthesis Inhibition : Interference with peptidoglycan layer formation.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of the compound against clinical isolates. The results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties, revealing that this compound significantly reduced biofilm formation in Candida strains, with an inhibition percentage exceeding 75% . This suggests potential applications in treating fungal infections where biofilm formation is a challenge.

Research Findings

Recent literature emphasizes the compound's potential as a lead candidate for drug development targeting infections resistant to conventional therapies. The following table summarizes key research findings:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Biofilm InhibitionSignificant reduction in Candida biofilm
Mechanism InsightsInhibition of protein synthesis and cell wall integrity

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